5-[(3,4-DIMETHYLPHENYL)AMINO]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
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Overview
Description
5-[(3,4-DIMETHYLPHENYL)AMINO]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a heterocyclic compound that incorporates both triazole and thiophene moieties. These structural features are often associated with significant biological activities, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-DIMETHYLPHENYL)AMINO]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the formation of the triazole ring followed by the introduction of the thiophene and dimethylphenyl groups. Common synthetic routes include:
Cyclization Reactions: Utilizing azides and alkynes to form the triazole ring.
Substitution Reactions: Introducing the thiophene and dimethylphenyl groups under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-DIMETHYLPHENYL)AMINO]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the thiophene ring or the triazole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-[(3,4-DIMETHYLPHENYL)AMINO]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(3,4-DIMETHYLPHENYL)AMINO]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor function and signaling pathways.
Affect Cellular Processes: Influencing cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, known for their biological activities.
Triazole Derivatives: Molecules with the triazole ring, often used in pharmaceuticals and agrochemicals.
Uniqueness
5-[(3,4-DIMETHYLPHENYL)AMINO]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its combination of triazole and thiophene moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
5-(3,4-dimethylanilino)-N-(thiophen-2-ylmethyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-10-5-6-12(8-11(10)2)18-15-14(19-21-20-15)16(22)17-9-13-4-3-7-23-13/h3-8H,9H2,1-2H3,(H,17,22)(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQZBASOSSJHDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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